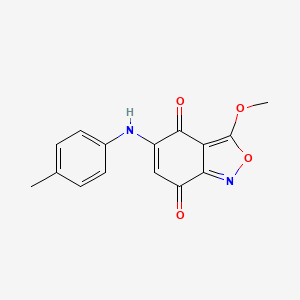![molecular formula C26H18N4O6Se2 B14338612 2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] CAS No. 106663-60-9](/img/structure/B14338612.png)
2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] is a chemical compound known for its unique structure and properties It consists of a diselane core with two benzamide groups attached to it, each bearing a nitrophenyl substituent
Vorbereitungsmethoden
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] typically involves the reaction of diselane precursors with N-(4-nitrophenyl)benzamide under specific conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where one or more substituents on the benzamide or nitrophenyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] involves its interaction with molecular targets such as enzymes and proteins. The diselane core and nitrophenyl groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of protein structures, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] can be compared with other similar compounds, such as:
2,2’-(1,2-Diselanediyl)diethanol: This compound has a similar diselane core but different substituents, leading to different chemical and biological properties.
N-(4-Nitrophenyl)benzamide: This compound lacks the diselane core and has different reactivity and applications.
Eigenschaften
CAS-Nummer |
106663-60-9 |
|---|---|
Molekularformel |
C26H18N4O6Se2 |
Molekulargewicht |
640.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-2-[[2-[(4-nitrophenyl)carbamoyl]phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C26H18N4O6Se2/c31-25(27-17-9-13-19(14-10-17)29(33)34)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)28-18-11-15-20(16-12-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI-Schlüssel |
CAHCDYGLOWZTKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



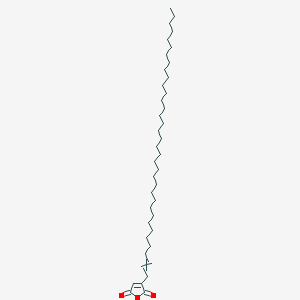
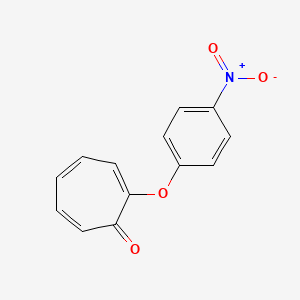

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
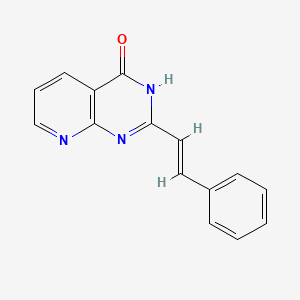
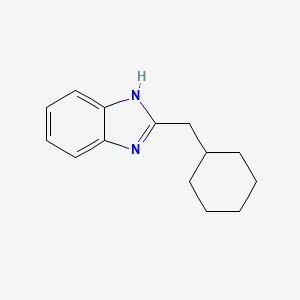

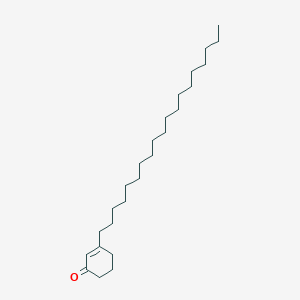
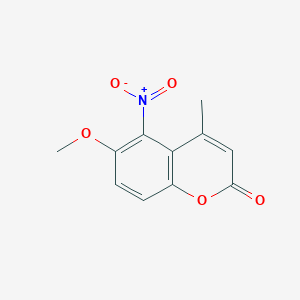
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
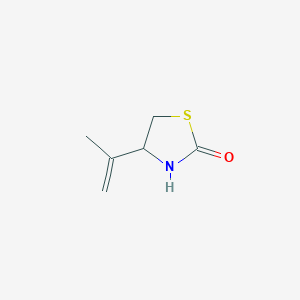
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
